2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-14-7-10(17)1-2-13(14)15(23)19-8-11-9-22(21-20-11)12-3-5-18-6-4-12/h1-7,9H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMTODGZICFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate aniline derivative with a chloroformate or similar reagent.
Final Coupling: The final step involves coupling the triazole-pyridine moiety with the benzamide core under suitable conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyridine moieties.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Coupling agents like EDCI, DCC, or palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Parameters
Functional Group Impact
- Triazole vs. Pyrazolo-Pyrimidine : Triazole rings (as in the target compound) are associated with hydrogen bonding and metal coordination, while pyrazolo-pyrimidine systems (Example 53) offer planar rigidity, enhancing π-π stacking in enzyme binding pockets .
- Fluorine Substituents : Both the target compound and Example 53 contain fluorine atoms, which improve metabolic stability and membrane permeability. However, the additional fluorophenyl group in Example 53 may increase hydrophobicity .
- Pyridine vs. Acetamide : The pyridine group in the target compound could enhance solubility in polar solvents, whereas the acetamidophenyl group in Compound 54 may improve bioavailability through passive diffusion .
Research Limitations and Gaps
Absence of Direct Data: None of the provided evidence explicitly addresses 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, limiting direct comparisons.
Methodological Variability : Synthetic protocols for analogs (e.g., Suzuki coupling in Example 53 vs. click chemistry in Compound 54) complicate extrapolation of properties .
Pharmacological Data: No activity or toxicity data are available for the target compound or its analogs in the provided sources.
Recommendations for Future Studies
- Conduct crystallographic studies using SHELXL () to resolve the target compound’s 3D structure and compare it with analogs.
- Explore structure-activity relationships (SAR) by synthesizing derivatives with varied substituents (e.g., replacing pyridine with other heterocycles).
- Perform in vitro assays to evaluate kinase inhibition or antimicrobial activity.
Biological Activity
2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14ClFN4O
- Molecular Weight : 344.8 g/mol
- CAS Number : 2320891-61-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzamide Core : Reaction of 2-chloro-4-fluorobenzoyl chloride with an appropriate amine under basic conditions.
- Introduction of the Triazole Moiety : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring from pyridine derivatives.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 7.5 | Disruption of mitochondrial function |
The compound's efficacy against these cell lines suggests it may act through multiple pathways, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- Apoptosis Induction : Increased expression of apoptotic markers such as cleaved caspase-3 has been observed in treated cells.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
Study 1: Antiproliferative Effects on Lung Cancer Cells
A study evaluated the effects of various triazole derivatives on A549 lung cancer cells. The results indicated that compounds with similar structures to 2-chloro-4-fluoro-N-(...) exhibited significant growth inhibition with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis and cell cycle arrest at the G0/G1 phase .
Study 2: Inhibition of RET Kinase Activity
Another study focused on benzamide derivatives as potential RET kinase inhibitors. The results showed that compounds structurally related to our target inhibited RET kinase activity effectively, suggesting a promising avenue for developing targeted cancer therapies .
Q & A
Q. What role do fluorine atoms play in the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
